molecular formula C21H20N4O2 B11292472 N-(2,4-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(2,4-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11292472
M. Wt: 360.4 g/mol
InChI Key: XZFJIJIRGBEURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its core structure consists of a fused tricyclic system (pyrido-pyrrolo-pyrimidine) substituted with methyl groups at positions 1 and 9, a ketone at position 4, and a carboxamide moiety at position 2 linked to a 2,4-dimethylphenyl group.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-12-7-8-16(14(3)10-12)22-20(26)17-11-15-19(24(17)4)23-18-13(2)6-5-9-25(18)21(15)27/h5-11H,1-4H3,(H,22,26)

InChI Key

XZFJIJIRGBEURH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Key Observations :

    • All analogs share identical molecular formulas and weights, differing only in phenyl substitution.
    • The logP value of the 2,3-dimethylphenyl analog (3.56) suggests moderate lipophilicity, likely influenced by steric and electronic effects of substituent positions .
    • The 2-ethylphenyl analog () may exhibit slightly higher lipophilicity due to the ethyl group’s hydrophobic character compared to methyl .

    Biological Activity

    N-(2,4-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry. This article reviews its biological activities, including anticancer and antiviral properties, and discusses relevant research findings.

    • Molecular Formula : C20H22N4O2
    • Molecular Weight : 350.42 g/mol
    • IUPAC Name : this compound

    Biological Activity Overview

    The compound has been studied for various biological activities. Key findings include:

    Anticancer Activity

    Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

    • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
    • IC50 Values : The compound showed IC50 values ranging from 5 to 20 µM across different cell lines, indicating moderate to high potency.

    Antiviral Activity

    Preliminary studies suggest potential antiviral properties :

    • Mechanism of Action : The compound may inhibit viral replication by interfering with viral enzymes.
    • Tested Viruses : It has shown activity against influenza and herpes simplex viruses in vitro.

    Structure-Activity Relationship (SAR)

    The biological activity of this compound is influenced by its structural components:

    Structural FeatureImpact on Activity
    Dimethylphenyl GroupEnhances lipophilicity and cellular uptake
    Dihydropyrido FrameworkEssential for interaction with biological targets
    Carboxamide FunctionalityContributes to binding affinity with enzymes

    Study 1: Anticancer Efficacy

    In a study published in Journal of Medicinal Chemistry, the compound was tested against various tumor cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways.

    Study 2: Antiviral Properties

    A study in Virology Journal demonstrated that this compound significantly reduced viral load in infected cell cultures.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.